Interleukin (IL)-6 Receptor

Rheumatoid Arthritis Immunology Pharmacokinetics

Interleukin-6 Receptor (IL-6R) research reagents are not functionally interchangeable. Select based on evidence: sarilumab provides 15–22× higher binding affinity and 98% trough receptor occupancy vs tocilizumab's 84% for maximal pharmacodynamic blockade. Satralizumab enables q4wk subcutaneous dosing via pH-dependent half-life extension. sgp130Fc selectively blocks pathogenic trans-signaling while sparing classic signaling. Small molecule antagonists (CN119587539B) are essential for oral bioavailability programs. Match your experimental objective to the right modality.

Molecular Formula C51H85N13O21
Molecular Weight 1216.3 g/mol
Cat. No. B1574841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInterleukin (IL)-6 Receptor
Molecular FormulaC51H85N13O21
Molecular Weight1216.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1
InChIKeyKRNQVBYIMBCFNF-PEZSOYKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Interleukin (IL)-6 Receptor: Procurement-Relevant Biochemical and Pharmacological Baseline


The Interleukin-6 Receptor (IL-6R), a type I cytokine receptor and member of the IL-6 receptor family (HGNC ID: 6019), exists in two functionally distinct forms: a membrane-bound protein (mIL-6R) and a soluble isoform (sIL-6R) [1]. IL-6 signaling, which is central to inflammatory and immune responses, is initiated when IL-6 binds to IL-6R, forming a complex that subsequently engages the ubiquitously expressed signal-transducing co-receptor, glycoprotein 130 (gp130) [2]. A key mechanistic distinction is that mIL-6R expression is largely restricted to hepatocytes and specific leukocyte subsets, enabling 'classic signaling', whereas the sIL-6R can confer IL-6 responsiveness to any gp130-expressing cell via 'trans-signaling', a pathway strongly linked to pathogenic inflammation [3].

Why IL-6 Receptor-Targeting Agents Are Not Interchangeable: A Procurement Perspective


IL-6R-targeting biologics are not functionally interchangeable. This class includes monoclonal antibodies (mAbs) like tocilizumab, sarilumab, and satralizumab, as well as emerging small molecules and peptide antagonists. Their differentiation is based on quantifiable differences in binding affinity (Kd), which directly impacts receptor occupancy (RO) and downstream clinical efficacy [1]. Crucially, the mechanism of blockade can also differ: some agents target both mIL-6R and sIL-6R to inhibit classic and trans-signaling, while others, like the engineered sgp130Fc protein, are selective inhibitors of trans-signaling only [2]. Furthermore, real-world evidence demonstrates that the choice between an IL-6R inhibitor (IL-6Ri) and a JAK inhibitor (JAKi) leads to different clinical outcomes depending on patient treatment history [3]. These verified differences in potency, mechanism, and clinical performance have direct implications for experimental design, therapeutic selection, and supply chain decisions, making generic substitution scientifically unsound.

Quantitative Differentiation of IL-6 Receptor Antagonists: A Head-to-Head Evidence Guide for Scientific Selection


Sarilumab vs. Tocilizumab: 15-22 Fold Higher Binding Affinity Drives Superior Receptor Occupancy

Sarilumab demonstrates significantly higher binding affinity for the IL-6 receptor alpha subunit (IL-6Rα) compared to tocilizumab. In vitro studies show sarilumab binds IL-6Rα with 15- to 22-fold higher affinity than tocilizumab [1]. This differential affinity translates into a marked difference in simulated receptor occupancy (RO) at clinically approved doses. At trough concentrations, sarilumab (200 mg SC Q2W) achieved 98% RO, while tocilizumab (162 mg SC Q2W) achieved only 84% RO [1]. This higher RO was associated with a greater proportion of patients achieving ACR20/50/70 response criteria [1].

Rheumatoid Arthritis Immunology Pharmacokinetics

Satralizumab: Engineered for Enhanced Pharmacokinetics and Reduced Dosing Frequency Compared to Tocilizumab

Satralizumab is a humanized monoclonal antibody targeting IL-6R, specifically engineered to improve upon the pharmacokinetic (PK) profile of tocilizumab [1]. Key modifications include a pH-dependent binding property that prolongs its half-life by facilitating dissociation from IL-6R in the acidic endosome and subsequent recycling of the antibody [1]. This enhanced PK allows for a less frequent subcutaneous dosing regimen (every 4 weeks) compared to the more frequent dosing required for tocilizumab [2]. While satralizumab's binding affinity for IL-6R (Kd: 1.4 nM; pKd: 8.9) is similar to that of tocilizumab (Kd: 2.54 nM; pKd: 8.6) [3], its primary differentiation lies in its extended half-life.

Neuromyelitis Optica Monoclonal Antibody Engineering Pharmacokinetics

IL-6 Receptor Inhibitors Demonstrate Superior Efficacy-Safety Balance Over JAK Inhibitors in bDMARD-Naive Rheumatoid Arthritis

A real-world, propensity score-weighted analysis from the FIRST registry compared the effectiveness of IL-6 receptor inhibitors (IL-6Ri) versus Janus kinase inhibitors (JAKis) in patients with rheumatoid arthritis (RA) who had an inadequate response to a first biologic disease-modifying antirheumatic drug (bDMARD) [1]. The study found that in patients failing one prior bDMARD, the Clinical Disease Activity Index (CDAI) remission rate at week 26 was 21.8% for the IL-6Ri group and 29.1% for the JAKi group (P = 0.21), showing no significant difference [1]. However, the study concluded that IL-6Ri offered a superior overall balance of efficacy and safety compared to JAKis for this specific patient population [1]. This highlights the importance of patient history in selecting the optimal molecularly targeted therapy.

Rheumatoid Arthritis Comparative Effectiveness Real-World Evidence

Tocilizumab Binding is Highly Specific to IL-6R, Sparing Other IL-6 Family Cytokine Receptors

Tocilizumab's binding is highly specific for the IL-6 receptor (IL-6R), with a dissociation constant (Kd) of 2.54 +/- 0.12 nM [1]. Critically, functional assays using murine transfectant cell lines (BaF/IL-6R, BaF/IL-11R, BaF/OSMR, BaF/LIFR, BaF/CNTFR) demonstrated that tocilizumab only inhibited the proliferation of cells dependent on IL-6 signaling [1]. It had no inhibitory effect on the signaling pathways of other IL-6 family cytokines, including IL-11, oncostatin M (OSM), leukemia inhibitory factor (LIF), and ciliary neurotrophic factor (CNTF) [1]. This contrasts with some alternative strategies that target the shared gp130 co-receptor, which would result in broader inhibition of multiple cytokine pathways.

Specificity Cytokine Biology IL-6 Family

Differentiation by Signaling Pathway: Trans-Signaling vs. Classic Signaling Blockade

IL-6 receptor biology provides two distinct pathways for intervention: classic signaling (via mIL-6R) and trans-signaling (via sIL-6R) [1]. Most approved anti-IL-6R antibodies, including tocilizumab and sarilumab, bind to both mIL-6R and sIL-6R, thereby blocking both pathways [2]. In contrast, the engineered protein sgp130Fc is a selective inhibitor of IL-6 trans-signaling, as it binds to the IL-6/sIL-6R complex and prevents its interaction with membrane-bound gp130, while leaving classic signaling intact [1]. This mechanistic difference is functionally significant because trans-signaling is primarily associated with the pro-inflammatory and pathogenic effects of IL-6, while classic signaling is often linked to anti-inflammatory and regenerative processes [3].

IL-6 Signaling Inflammation Drug Mechanism

Emerging Small Molecule IL-6R Antagonists: A New Modality with Distinct Binding and Kinetics

While all clinically approved IL-6R antagonists are biologics (monoclonal antibodies), a new class of small molecule inhibitors is emerging, as demonstrated by recent patent filings [1]. The compounds Z1268663363 and Z1268663684 were identified through virtual screening and shown in vitro to inhibit IL-6-induced signaling, including the phosphorylation of STAT3, JAK2, and gp130, and to block IL-6 binding to IL-6R [1]. These small molecules represent a fundamentally different modality from antibody-based antagonists. They are characterized by their low molecular weight, potential for oral bioavailability, and distinct binding site on the IL-6R, which is predicted to be a flexible pocket rather than the large, flat epitope recognized by antibodies [1].

Drug Discovery Small Molecule Inhibitors IL-6R Antagonists

Optimized IL-6 Receptor Antagonist Application Scenarios Based on Quantitative Differentiation


High-Resolution Pharmacodynamic Studies Requiring Maximal Target Engagement

For experiments where achieving near-complete blockade of IL-6 signaling is critical to interpret results, the selection of an IL-6R antagonist should be guided by its receptor occupancy (RO) profile. Sarilumab's 15- to 22-fold higher binding affinity for IL-6Rα compared to tocilizumab translates into significantly higher trough RO (98% vs 84%) at standard doses [1]. This makes sarilumab the preferred tool for studies aiming to maximize pharmacodynamic effect and minimize residual signaling, such as in severe cytokine release syndrome models or when correlating target engagement with a biomarker like CRP reduction [1].

Chronic In Vivo Models Requiring Reduced Animal Handling and Dosing Frequency

In long-term preclinical studies, the frequency of dosing is a major logistical and welfare consideration. Satralizumab is engineered for an extended half-life via pH-dependent antigen binding, enabling a subcutaneous dosing regimen of every 4 weeks [2]. This contrasts with the more frequent 2-week subcutaneous or 4-week intravenous dosing required for tocilizumab [3]. Procuring satralizumab for chronic disease models (e.g., neuromyelitis optica or chronic arthritis) can significantly reduce animal handling stress, improve protocol adherence, and lower overall compound usage and associated costs [2].

Selective Inhibition of Pathogenic IL-6 Trans-Signaling for Mechanistic Dissection

To differentiate the contributions of IL-6 classic versus trans-signaling in a disease model, a selective inhibitor is required. While antibodies like tocilizumab and sarilumab block both pathways [4], the recombinant protein sgp130Fc is a specific antagonist of the trans-signaling pathway only [5]. This makes sgp130Fc the optimal choice for experiments designed to determine whether the pro-inflammatory effects of IL-6 are mediated via trans-signaling, while leaving the anti-inflammatory and regenerative effects of classic signaling intact. This is particularly relevant for models of inflammatory bowel disease, rheumatoid arthritis, and cancer, where trans-signaling is a key pathogenic driver [5].

High-Throughput Screening and Oral Bioavailability Studies for Next-Generation Therapeutics

For drug discovery and development programs focused on creating orally bioavailable IL-6R antagonists, the emerging class of small molecule inhibitors is the only relevant modality. Recent patents, such as CN119587539B, disclose small molecules (Z1268663363 and Z1268663684) that bind to a flexible site on IL-6R and inhibit downstream signaling [6]. These compounds are essential for high-throughput screening assays to identify new chemical entities, for conducting structure-activity relationship (SAR) studies, and for evaluating the pharmacokinetic and pharmacodynamic properties of a non-biologic IL-6R antagonist in vivo [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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